2,4-dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine
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Overview
Description
2,4-Dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C12H9Cl3N2. This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups and a trichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine can be achieved through several synthetic routes. One common method involves the condensation of 2,4-dimethylpyrimidine with 2,3,4-trichlorobenzaldehyde under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2,4-Dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-5-pyrimidinol: A similar compound with a hydroxyl group instead of the trichlorophenyl group.
2,4-Dichloropyrimidine-5-carbonyl chloride: A related compound with dichloro and carbonyl chloride substituents.
Uniqueness
2,4-Dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activities compared to other similar pyrimidine derivatives.
Properties
IUPAC Name |
2,4-dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2/c1-6-9(5-16-7(2)17-6)8-3-4-10(13)12(15)11(8)14/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFSWUIXVDZVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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